molecular formula C11H12BrNO B1387705 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 869952-70-5

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1387705
CAS No.: 869952-70-5
M. Wt: 254.12 g/mol
InChI Key: OPGXKDWGYYBIQB-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12BrNO It features a benzaldehyde core substituted with a bromine atom at the 3-position and a pyrrolidinyl group at the 4-position

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins . This interaction is crucial as it influences gene expression by modifying chromatin structure. Additionally, this compound can participate in nucleophilic substitution reactions at the benzylic position, which is a common site for biochemical modifications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in gene expression and cellular metabolism. For example, its interaction with LSD1 can lead to changes in the expression of genes associated with cell proliferation and differentiation . Moreover, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of LSD1, which leads to the accumulation of methyl marks on histone proteins and subsequent changes in gene expression . Additionally, this compound can undergo free radical bromination and nucleophilic substitution reactions, which further contribute to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s distribution is influenced by its lipophilicity, which affects its accumulation in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the nucleus, where it interacts with chromatin and influences gene expression . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid.

    Reduction: 3-Bromo-4-(pyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Properties

IUPAC Name

3-bromo-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGXKDWGYYBIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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